molecular formula C7H5F2I B1429161 1,5-Difluoro-3-iodo-2-methylbenzene CAS No. 1188412-99-8

1,5-Difluoro-3-iodo-2-methylbenzene

Cat. No.: B1429161
CAS No.: 1188412-99-8
M. Wt: 254.02 g/mol
InChI Key: AKWRGQLQFYKOAV-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and a methyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 1,5-Difluoro-3-iodo-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative, followed by selective fluorination and iodination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution pattern .

In industrial settings, the production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to achieve high purity and yield. The use of specialized equipment and stringent quality control measures are essential to maintain consistency in the production .

Chemical Reactions Analysis

1,5-Difluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add additional halogen atoms to the benzene ring .

Scientific Research Applications

1,5-Difluoro-3-iodo-2-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Difluoro-3-iodo-2-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of fluorine and iodine atoms influences the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is harnessed in various chemical transformations and applications .

Biological Activity

1,5-Difluoro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom on a benzene ring, along with a methyl group. This unique substitution pattern may confer distinct biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is influenced by its chemical structure, which allows for various interactions with biological macromolecules:

  • Electrophilic Interactions : The iodine atom can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and nucleic acids.
  • Hydrophobic Interactions : The fluorine atoms and the aromatic ring may engage in hydrophobic interactions with nonpolar regions of biomolecules.
  • Halogen Bonding : The presence of halogens (fluorine and iodine) can facilitate halogen bonding, which may enhance the binding affinity to specific molecular targets.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. In a study evaluating various derivatives of iodinated compounds, this compound demonstrated moderate activity against certain bacterial strains. For instance, it was found to have a minimum inhibitory concentration (MIC) of 500 µg/mL against Staphylococcus aureus and Bacillus cereus .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects were assessed in vitro. It was observed that compounds with similar halogen substitutions could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound may also possess anti-inflammatory activity through similar pathways .

Study on Structural Variants

A comparative study analyzed the biological activities of several halogenated benzene derivatives. It was found that the presence of both fluorine and iodine significantly impacted the compound's lipophilicity and metabolic stability, enhancing its potential as a drug candidate .

Application in Medicinal Chemistry

In medicinal chemistry applications, this compound has been explored for its role as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can lead to enhanced bioavailability and specificity for target receptors .

Summary Table of Biological Activities

Activity Type Observation Reference
AntimicrobialMIC = 500 µg/mL against S. aureus
Anti-inflammatoryPotential inhibition of COX enzymes
Medicinal ChemistryScaffold for drug development

Properties

IUPAC Name

1,5-difluoro-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRGQLQFYKOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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